Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)
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Overview
Description
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is a chemical compound that consists of acetic acid and 2-(4-aminophenoxy) in a 1:1 ratio with hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) typically involves the reaction of 4-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their activity and function. The phenoxy group can interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and dynamics.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the amino group.
4-Aminophenol: Contains the amino group but lacks the acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the phenoxy and amino groups.
Uniqueness
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClNO3 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(4-aminophenoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H |
InChI Key |
OSMOKKCONNJAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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